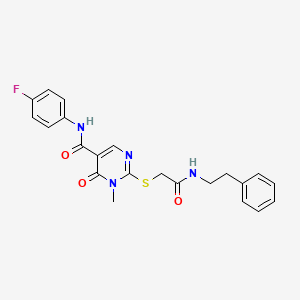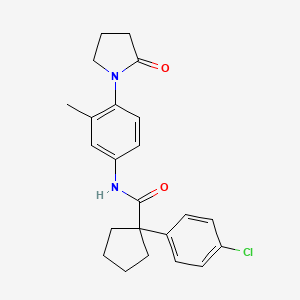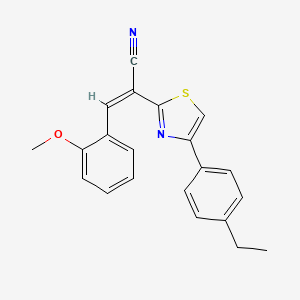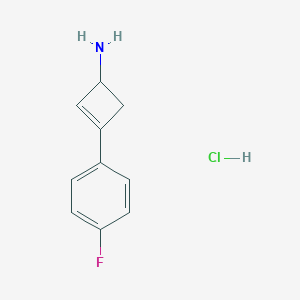
N-(4-fluorophenyl)-1-methyl-6-oxo-2-((2-oxo-2-(phenethylamino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a fluorophenyl group, a pyrimidine ring, and an amide group. These functional groups could potentially contribute to the compound’s reactivity and biological activity .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the pyrimidine ring. The presence of the fluorine atom could potentially influence the electronic properties of the molecule, while the amide group could participate in hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could potentially undergo hydrolysis, while the fluorophenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the presence of the various functional groups. For example, the amide group could enhance the compound’s solubility in water, while the fluorophenyl group could increase its lipophilicity .科学的研究の応用
Synthesis and Cytotoxic Activity
One avenue of research focuses on the synthesis of related carboxamide derivatives and their evaluation for cytotoxic activities. For example, derivatives of benzo[b][1,6]naphthyridin-(5H)ones, which share structural similarities with the specified compound, have been synthesized and tested for their growth inhibitory properties against cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (LLTC). Notably, compounds bearing diverse substituents have demonstrated potent cytotoxicity, with some achieving IC50 values <10 nM, highlighting the potential of these derivatives in cancer therapy (Deady et al., 2005).
Antimicrobial and Enzyme Assay
Another research domain is the synthesis of novel derivatives with antimicrobial properties. Studies have reported the efficient synthesis of compounds bearing a fluoro group on their structures, exhibiting potent antibacterial activity. Moreover, enzyme assay studies suggest the mode of action of these compounds, further supported by molecular docking studies to predict binding interactions. Notably, some synthesized compounds have shown good oral drug-like properties, suggesting their potential as oral drug candidates. The antimicrobial selectivity and safety of these compounds have been confirmed through cytotoxicity testing against human cancer cell lines, indicating their non-toxic nature (Tiwari et al., 2018).
作用機序
Action Environment
Environmental factors play a role:
- How does pH affect its stability or activity? Does heat impact its efficacy? Is it photodegradable?
Remember, this compound dances with mystery, but scientific curiosity keeps us moving forward. 🧪🔬
References:
- Kashyap, S. J., et al. (2012). Thiazoles: having diverse biological activities. Medicinal Chemistry Research, 21(12), 2123–2132
- Title compound: N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molecules, 23(1), M975
- Compound information: N-(2-FLUOROPHENYL)-2-[(3Z)-2-OXO-3-(4-OXO-3-PENTYL-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2,3-DIHYDRO-1H-INDOL-1-YL]ACETAMIDE
将来の方向性
特性
IUPAC Name |
N-(4-fluorophenyl)-1-methyl-6-oxo-2-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O3S/c1-27-21(30)18(20(29)26-17-9-7-16(23)8-10-17)13-25-22(27)31-14-19(28)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12,14H2,1H3,(H,24,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINGGQOUJFWGCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-4-butylcyclohexanecarboxamide](/img/structure/B2547086.png)
![Dimethyl[2-(4-methyl-1,3-thiazol-2-yl)ethyl]amine](/img/structure/B2547090.png)
![N-cyclopentyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2547091.png)


![2-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2547097.png)
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine](/img/structure/B2547099.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547100.png)
![3-[2-Oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2547102.png)
![N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2547104.png)
![5-{[1-Carboxy-3-(methylsulfanyl)propyl]sulfamoyl}-2-methylbenzoic acid](/img/structure/B2547105.png)